Ethyl l-Menthyl Carbonate

Description

BenchChem offers high-quality Ethyl l-Menthyl Carbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl l-Menthyl Carbonate including the price, delivery time, and more detailed information at info@benchchem.com.

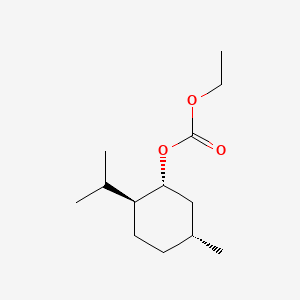

Structure

3D Structure

Properties

IUPAC Name |

ethyl [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O3/c1-5-15-13(14)16-12-8-10(4)6-7-11(12)9(2)3/h9-12H,5-8H2,1-4H3/t10-,11+,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCXJIPGDBATKA-GRYCIOLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1CC(CCC1C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)O[C@@H]1C[C@@H](CC[C@H]1C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188605 | |

| Record name | Ethyl menthyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35106-15-1 | |

| Record name | Ethyl (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35106-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl menthyl carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035106151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl menthyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl menthyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL MENTHYL CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF25GOS8AQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl l-Menthyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl l-Menthyl Carbonate (CAS No. 35106-15-1), a derivative of the well-known cooling agent, l-menthol. Synthesizing available data with established scientific principles, this document delves into its chemical characteristics, synthesis, mechanism of action, and potential applications, with a focus on its relevance to sensory science and drug development.

Core Molecular Identity and Physicochemical Properties

Ethyl l-Menthyl Carbonate, systematically named ethyl [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] carbonate, is a carbonate ester of l-menthol.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 35106-15-1 | [1] |

| Molecular Formula | C₁₃H₂₄O₃ | [1] |

| Molecular Weight | 228.33 g/mol | [1] |

| IUPAC Name | ethyl [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] carbonate | [1] |

| Synonyms | l-Menthyl Ethyl Carbonate, (-)-Menthyl Ethyl Carbonate | [1] |

| XLogP3-AA (Octanol/Water Partition Coefficient) | 4.4 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 5 | [1] |

| Boiling Point (at reduced pressure) | 403.00 K at 1.90 kPa | [2] |

These properties suggest a lipophilic molecule with potential for good membrane permeability, a key consideration in dermal applications and drug delivery. The absence of hydrogen bond donors and the presence of three acceptors will influence its interaction with biological targets.

Synthesis of Carbonate Esters: A Mechanistic Perspective

Transesterification: This is a common and often preferred method due to its relatively mild conditions and avoidance of highly toxic reagents like phosgene.[3][4][5][6] The synthesis of Ethyl l-Menthyl Carbonate via transesterification would likely involve the reaction of l-menthol with diethyl carbonate. This reaction is typically catalyzed by a base or a Lewis acid.[4]

The general mechanism for base-catalyzed transesterification is as follows:

Figure 1: General mechanism for the base-catalyzed synthesis of Ethyl l-Menthyl Carbonate via transesterification.

Phosgene-based Synthesis: Historically, carbonates were synthesized using phosgene or its derivatives. This method is now largely avoided in industrial settings due to the extreme toxicity of phosgene.[3]

Postulated Mechanism of Action: A Focus on Sensory Receptors

The primary interest in Ethyl l-Menthyl Carbonate stems from its structural relationship to l-menthol, a well-characterized agonist of the transient receptor potential melastatin 8 (TRPM8) channel. This ion channel is a key sensor for cold temperatures and cooling agents in mammals.

It is highly probable that Ethyl l-Menthyl Carbonate also functions as a TRPM8 agonist. The menthyl moiety is crucial for binding to and activating the TRPM8 channel, leading to an influx of calcium ions into sensory neurons. This influx depolarizes the neuron, generating an action potential that is transmitted to the brain and perceived as a cooling sensation.

The addition of the ethyl carbonate group to the menthol backbone likely modifies its physicochemical properties, which in turn can affect its interaction with the TRPM8 receptor and its overall sensory profile. Potential modifications include:

-

Potency and Efficacy: The ethyl carbonate group may alter the binding affinity of the molecule for the TRPM8 receptor, potentially leading to a stronger or weaker cooling sensation compared to menthol.

-

Duration of Action: The increased molecular weight and lipophilicity may result in a longer-lasting cooling effect due to slower metabolism and clearance from the site of application.

-

Sensory Profile: The modification may reduce the characteristic minty odor and potential for bitterness associated with higher concentrations of menthol, leading to a "cleaner" cooling sensation.

Figure 2: Postulated mechanism of action for Ethyl l-Menthyl Carbonate as a TRPM8 agonist.

Potential Applications in Research and Development

Given its likely properties as a cooling agent, Ethyl l-Menthyl Carbonate holds potential in several areas of research and development:

-

Sensory Science: As a tool to probe the structure-activity relationships of TRPM8 agonists. By comparing its effects to those of menthol and other derivatives, researchers can gain a deeper understanding of the molecular requirements for TRPM8 activation.

-

Drug Development:

-

Topical Analgesics: As an active ingredient in topical formulations for the relief of musculoskeletal pain, leveraging the analgesic properties of TRPM8 activation.

-

Dermatology: In products aimed at soothing irritated skin conditions, where a cooling sensation can provide symptomatic relief.

-

Respiratory Conditions: As an inhaled agent to elicit a cooling sensation in the respiratory tract, potentially providing relief from coughing and congestion.

-

-

Flavor and Fragrance Industry: As a long-lasting, low-odor cooling agent in consumer products such as chewing gum, confectionary, and personal care items.[7]

Analytical Methodologies

The analysis of carbonate esters is routinely performed using gas chromatography (GC) coupled with either a flame ionization detector (FID) or a mass spectrometer (MS). A specific analytical method for Ethyl l-Menthyl Carbonate would need to be developed and validated, but a general approach can be outlined based on methods for similar compounds.

Experimental Protocol: Hypothetical GC-MS Method for the Analysis of Ethyl l-Menthyl Carbonate

-

Sample Preparation: Dissolve a known quantity of Ethyl l-Menthyl Carbonate in a suitable solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 1 mg/mL.

-

Instrumentation:

-

Gas Chromatograph: Agilent 8860 GC system or equivalent.

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

-

Column: Agilent J&W HP-5ms Ultra Inert column (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

-

-

GC Conditions:

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Program:

-

Initial Temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Data Analysis: The retention time of the peak corresponding to Ethyl l-Menthyl Carbonate would be determined. The mass spectrum would be analyzed for characteristic fragment ions to confirm the identity of the compound. Quantification could be achieved by creating a calibration curve with standards of known concentration.

Safety and Toxicological Profile

A comprehensive safety and toxicological profile for Ethyl l-Menthyl Carbonate is not publicly available. However, a preliminary assessment can be made based on the known properties of l-menthol and general principles of toxicology for similar esters.

-

Dermal Irritation: L-menthol can cause skin irritation, especially at high concentrations. It is reasonable to assume that Ethyl l-Menthyl Carbonate may also have some potential for dermal irritation.

-

Ocular Irritation: As with many organic esters, direct contact with the eyes is likely to cause irritation.

-

Inhalation: Inhalation of high concentrations of volatile organic compounds can lead to respiratory tract irritation.

-

Systemic Toxicity: The systemic toxicity of Ethyl l-Menthyl Carbonate is unknown. However, given its structural similarity to l-menthol, it is unlikely to be highly toxic in small quantities, but further studies are required to establish a clear safety profile.

It is imperative that this compound is handled in accordance with standard laboratory safety procedures, including the use of personal protective equipment such as gloves and safety glasses.

Conclusion and Future Directions

Ethyl l-Menthyl Carbonate represents an interesting molecule at the intersection of sensory science, drug development, and the flavor and fragrance industry. Its potential as a long-lasting, low-odor cooling agent warrants further investigation.

Future research should focus on:

-

Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthesis protocol, along with comprehensive analytical characterization.

-

Pharmacological Profiling: Detailed in vitro and in vivo studies to confirm its activity as a TRPM8 agonist and to evaluate its potency, efficacy, and potential off-target effects.

-

Sensory Evaluation: Formal sensory panel studies to characterize its cooling intensity, duration, and overall sensory profile in comparison to existing cooling agents.

-

Toxicological Assessment: A thorough evaluation of its safety profile, including dermal and ocular irritation, sensitization potential, and systemic toxicity.

By addressing these knowledge gaps, the scientific and industrial communities can fully unlock the potential of Ethyl l-Menthyl Carbonate.

References

- Google Patents. (n.d.). CN105541630A - Method for preparing ethyl methyl carbonate.

- Google Patents. (n.d.). CN101357889B - A kind of preparation method of ethyl methyl carbonate.

- Google Patents. (n.d.). CN103214373B - Ethyl methyl carbonate synthesis method.

-

PubChem. (n.d.). Ethyl menthyl carbonate. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethyl L-menthyl carbonate (CAS 35106-15-1). Retrieved from [Link]

-

The Good Scents Company. (n.d.). laevo-menthol ethylene glycol carbonate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). CN1900047A - Process for preparing methyl ethyl carbonate by ester exchanging reaction.

Sources

- 1. Ethyl menthyl carbonate | C13H24O3 | CID 3084601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl L-menthyl carbonate (CAS 35106-15-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. CN103214373B - Ethyl methyl carbonate synthesis method - Google Patents [patents.google.com]

- 4. CN101357889B - A kind of preparation method of ethyl methyl carbonate - Google Patents [patents.google.com]

- 5. CN105541630A - Method for preparing ethyl methyl carbonate - Google Patents [patents.google.com]

- 6. CN1900047A - Process for preparing methyl ethyl carbonate by ester exchanging reaction - Google Patents [patents.google.com]

- 7. laevo-menthol ethylene glycol carbonate, 156324-78-6 [thegoodscentscompany.com]

Technical Guide: Solubility Profile of Ethyl l-Menthyl Carbonate in Organic Solvents

The following is an in-depth technical guide on the solubility profile of Ethyl l-Menthyl Carbonate, structured for researchers and formulation scientists.

Executive Summary & Chemical Identity[1][2][3]

Ethyl l-Menthyl Carbonate (ELMC) is a specialized carbonic acid ester used primarily as a physiological cooling agent in pharmaceutical, cosmetic, and oral care formulations. It functions as a TRPM8 channel agonist, providing a sustained cooling sensation with lower volatility and irritation potential than L-Menthol.

Critical Distinction: Researchers must distinguish this compound from Ethyl Methyl Carbonate (EMC, CAS 623-53-0), a short-chain carbonate used as an electrolyte solvent in lithium-ion batteries. This guide focuses exclusively on the menthyl ester.

| Parameter | Specification |

| IUPAC Name | Ethyl (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl carbonate |

| CAS Number | 35106-15-1 |

| Molecular Formula | C₁₃H₂₄O₃ |

| Molecular Weight | 228.33 g/mol |

| Physical State | Colorless liquid to low-melting solid (depending on purity/isomer ratio) |

| LogP (Predicted) | ~4.4 (Highly Lipophilic) |

Solubility Profile & Solvent Compatibility[1][4][5][6][7]

ELMC exhibits a classic lipophilic solubility profile characteristic of terpene esters. Its bulky menthyl group and non-polar hydrocarbon backbone dictate its high affinity for organic solvents and immiscibility with water.

Solubility Classification Table

The following data summarizes the solubility behavior of ELMC at 25°C.

| Solvent Class | Specific Solvent | Solubility Status | Formulation Notes |

| Alcohols | Ethanol (96%+) | Very Soluble (>10%) | Ideal primary carrier. Miscible in all proportions. |

| Isopropanol | Very Soluble | Suitable for topical pharmaceutical sprays. | |

| Glycols | Propylene Glycol (PG) | Moderate/Variable | Solubility is temperature-dependent. May require heating to 40°C for dissolution; risk of crystallization at low temps. |

| Dipropylene Glycol | Soluble | Better compatibility than PG due to lower polarity. | |

| Glycerin | Insoluble | Incompatible. Requires an emulsifier (e.g., Polysorbate 80) to disperse. | |

| Esters/Oils | Isopropyl Myristate (IPM) | Very Soluble | Excellent carrier for topical creams and oils. |

| Triacetin | Soluble | Good co-solvent for flavor/oral care applications. | |

| Medium Chain Triglycerides (MCT) | Soluble | Standard carrier for lipophilic actives. | |

| Aqueous | Water | Insoluble (<0.1 g/L) | Requires solubilization (surfactants) or encapsulation. |

The Propylene Glycol (PG) Challenge

Propylene Glycol is a standard carrier in many pharmaceutical and sensory formulations, but ELMC shows limited miscibility in pure PG compared to Ethanol.

-

Mechanism: The hydroxyl groups of PG create a hydrogen-bonding network that energetically disfavors the intrusion of the bulky, hydrophobic menthyl moiety.

-

Solution: To achieve stable high-concentration solutions in PG, a co-solvent strategy is recommended. Pre-dissolve ELMC in Ethanol or Triethyl Citrate before adding to PG.

Mechanistic Analysis & Prediction

The solubility behavior of ELMC can be understood through Hansen Solubility Parameters (HSP) . The molecule relies heavily on dispersion forces (

Solubility Mechanism Diagram (Graphviz)

Caption: Mechanistic interaction pathways determining the solubility of ELMC in polar and non-polar solvents.

Experimental Protocols

For researchers validating ELMC solubility for a specific formulation (e.g., a topical gel or vape liquid), the following self-validating protocol is recommended.

Saturation Shake-Flask Method (Standardized)

Objective: Determine the saturation solubility of ELMC in a target solvent (e.g., PG/Ethanol 50:50).

-

Preparation: Add excess Ethyl l-Menthyl Carbonate (solid or liquid) to 10 mL of the target solvent in a glass vial.

-

Equilibration:

-

Seal the vial and place it in a thermostatic shaker bath at 25°C ± 0.5°C.

-

Agitate at 100 RPM for 24 hours.

-

-

Verification of Saturation: Ensure undissolved ELMC is visible. If all dissolves, add more ELMC and repeat step 2.

-

Sampling:

-

Stop agitation and allow phases to separate for 4 hours (or centrifuge at 3000 RPM for 10 mins).

-

Withdraw the supernatant using a syringe filter (0.45 µm PTFE - Note: Use PTFE, as Nylon may bind to the carbonate).

-

-

Quantification:

-

Dilute the supernatant with Acetonitrile.

-

Analyze via GC-FID or HPLC-UV (210 nm).

-

Calculation:

-

Formulation Stress Test (Cold Crash)

Because ELMC is often used in products stored at varying temperatures, a "Cold Crash" test is essential to ensure the dissolved carbonate does not recrystallize or oil out.

-

Protocol: Prepare the solution at the desired concentration. Store at 4°C for 72 hours.

-

Pass Criteria: Solution remains optically clear with no precipitate or phase separation.

Applications & Stability

Stability in Solution

Ethyl l-Menthyl Carbonate is an ester. While relatively stable, it is susceptible to hydrolysis in aqueous environments, particularly at extreme pH levels.

-

pH Range: Optimal stability is pH 4.0 – 7.0.

-

Degradation: In highly alkaline media (pH > 8), it hydrolyzes to release L-Menthol and Ethanol/Carbon dioxide. This changes the sensory profile from "cooling" to "minty/volatile."

Bioavailability Implication

The high lipophilicity (LogP ~4.4) ensures excellent skin penetration (partitioning into the stratum corneum) but poor bioavailability in aqueous oral formulations without emulsification.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3084601, Ethyl menthyl carbonate. Retrieved from [Link]

-

Flavor and Extract Manufacturers Association (FEMA). GRAS Flavoring Substances 24.[1] (FEMA No. 3805 and related menthyl carbonates).[2][3] Retrieved from [Link]

-

Symrise AG. Technical Data Sheet: Frescolat® ML / MGA / Type MPC. (Industry standard reference for menthyl derivative solubility behavior). Retrieved from [Link]

- Yalkowsky, S. H., et al. (2010).Handbook of Aqueous Solubility Data. CRC Press. (Reference for general ester solubility principles).

Sources

Preamble: Charting the Unexplored Computational Landscape of Ethyl l-Menthyl Carbonate

An In-depth Technical Guide to the Theoretical Investigation of Ethyl l-Menthyl Carbonate

Ethyl l-Menthyl Carbonate, a chiral ester derived from the naturally occurring l-menthol, presents a fascinating subject for theoretical investigation. Its molecular architecture, combining a flexible ethyl carbonate group with a sterically demanding and conformationally complex menthyl moiety, suggests a rich landscape of structural dynamics, spectroscopic signatures, and stereoelectronic properties. Despite its potential utility in fields ranging from asymmetric synthesis to novel solvent systems, a comprehensive theoretical characterization of this molecule is conspicuously absent in the current scientific literature.

This guide, therefore, serves as a detailed roadmap for researchers, computational chemists, and drug development professionals to systematically explore the molecular properties of Ethyl l-Menthyl Carbonate using modern theoretical methods. As a senior application scientist, my objective is not to merely list protocols but to provide a self-validating framework that explains the causality behind each computational choice. We will proceed by establishing a robust understanding of the molecule's conformational preferences, predicting its vibrational spectra for experimental validation, and finally, dissecting its electronic structure to forecast its reactivity. This document is structured to be a practical guide for initiating and executing a complete in silico analysis.

Part 1: Foundational Analysis of Molecular Structure and Conformational Dynamics

Core Objective: To identify all energetically accessible conformations of Ethyl l-Menthyl Carbonate and to determine their thermodynamic populations.

Expert Rationale: The observed macroscopic properties of a flexible molecule are the population-weighted average of its individual conformational states. The menthyl group's cyclohexane ring exists in a dynamic equilibrium of chair and boat-like structures, while rotations around the carbonate's C-O and C-C single bonds introduce additional degrees of freedom. A thorough conformational analysis is therefore not an academic exercise; it is the fundamental prerequisite for accurately predicting spectroscopic properties and chemical reactivity[1][2][3]. Neglecting this step can lead to theoretical predictions that bear little resemblance to experimental reality.

Experimental Protocol: A Multi-Step Approach to Navigating the Potential Energy Surface

-

Initial Structure Generation:

-

Action: Generate the initial 3D molecular structure from its canonical SMILES representation: CCOC(=O)O[C@@H]1CC)C[4].

-

Causality: The SMILES string contains the essential 2D connectivity and stereochemical information. This serves as the starting point for 3D exploration.

-

-

Force Field-Based Conformational Search:

-

Action: Perform a stochastic or systematic conformational search using a robust molecular mechanics force field (e.g., MMFF94 or OPLS3e). This involves randomly or systematically rotating all rotatable bonds and exploring the ring pucker of the menthyl group.

-

Causality: Quantum mechanical methods are too computationally expensive to explore the vast conformational space of a molecule this size directly. A force field-based search efficiently generates thousands of potential conformers, filtering out high-energy structures and providing a diverse set of candidates for more accurate refinement.

-

-

Quantum Mechanical Geometry Optimization and Ranking:

-

Action: Subject all unique conformers from the previous step (typically those within a 10-15 kcal/mol window of the global minimum) to geometry optimization using Density Functional Theory (DFT). A cost-effective level of theory, such as B3LYP with a modest basis set like 6-31G(d), is appropriate for this initial screening.

-

Causality: This step refines the geometries and provides a more reliable energy ranking than molecular mechanics. It narrows down the pool of candidate structures to a manageable number for high-accuracy calculations.

-

-

High-Accuracy Single-Point Energy and Final Optimization:

-

Action: For the lowest energy conformers (e.g., within 3-5 kcal/mol of the new minimum), perform a final geometry optimization and frequency calculation using a higher level of theory. A recommended functional is B3LYP-D3, which includes Grimme's dispersion correction, paired with a larger basis set like 6-311++G(d,p)[5]. The dispersion correction is critical for accurately modeling the intramolecular non-covalent interactions that dictate conformational preferences.

-

Causality: This final step provides highly accurate relative energies (both electronic and Gibbs free energy) and confirms that each structure is a true minimum on the potential energy surface (i.e., has no imaginary frequencies).

-

-

Thermodynamic Population Analysis:

-

Action: Using the calculated Gibbs free energies (G) at a standard temperature (e.g., 298.15 K), calculate the Boltzmann population (Pᵢ) of each conformer i using the formula: Pᵢ = exp(-ΔGᵢ / RT) / Σⱼexp(-ΔGⱼ / RT)

-

Causality: This calculation determines the percentage contribution of each conformer to the overall molecular ensemble at thermal equilibrium, which is essential for simulating temperature-dependent properties.

-

Data Presentation: Summary of Conformational Analysis

| Conformer ID | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Dipole Moment (Debye) | Boltzmann Population (%) at 298.15 K |

| EMC-Conf-01 | 0.00 | 0.00 | Value | Value |

| EMC-Conf-02 | Value | Value | Value | Value |

| EMC-Conf-03 | Value | Value | Value | Value |

| ... | ... | ... | ... | ... |

Visualization: Conformational Analysis Workflow

Caption: Workflow for robust conformational analysis.

Part 2: Theoretical Vibrational Spectroscopy for Structural Elucidation

Core Objective: To compute the theoretical infrared (IR) and Raman spectra of Ethyl l-Menthyl Carbonate, enabling direct comparison with experimental data for structural validation.

Expert Rationale: Every molecule possesses a unique vibrational fingerprint. By calculating these vibrations from first principles, we can achieve several critical goals: 1) Validate the computed lowest-energy conformer by matching its theoretical spectrum to an experimental one. 2) Assign specific absorption bands to the underlying molecular motions, providing a level of detail often unattainable through experiment alone. 3) Understand how intermolecular interactions, such as those in a liquid phase, might shift these vibrational frequencies[6][7][8].

Experimental Protocol: From Quantum Mechanics to Interpretable Spectra

-

Harmonic Frequency Calculation:

-

Action: Perform a vibrational frequency calculation for the most stable conformer(s) identified in Part 1. This is a standard procedure that must be run at the same level of theory as the final geometry optimization (e.g., B3LYP-D3/6-311++G(d,p)).

-

Causality: The calculation solves the nuclear Schrödinger equation within the harmonic oscillator approximation. The outputs are the vibrational normal modes, their corresponding frequencies, and the necessary data to determine IR intensities and Raman activities. The absence of imaginary frequencies re-confirms the structure as a true energy minimum.

-

-

Frequency Scaling:

-

Action: Apply an empirical scaling factor to the computed harmonic frequencies. These factors are specific to the level of theory (functional/basis set) used and are well-documented in the literature (e.g., available from the NIST Computational Chemistry Comparison and Benchmark Database).

-

Causality: The harmonic approximation neglects anharmonic effects and other systemic errors in the DFT calculation, causing a systematic overestimation of vibrational frequencies. Scaling provides a simple yet effective correction, dramatically improving agreement with experimental spectra.

-

-

Spectral Simulation and Visualization:

-

Action: Generate a simulated spectrum by broadening each calculated, scaled frequency into a peak with a specific shape (typically Lorentzian or Gaussian) and an intensity proportional to the calculated IR intensity or Raman activity.

-

Causality: This transforms the "stick spectrum" of raw data into a continuous plot that visually resembles an experimentally measured spectrum, facilitating direct comparison.

-

-

Vibrational Mode Assignment:

-

Action: For each significant peak, analyze the atomic displacement vectors associated with the corresponding normal mode using molecular visualization software.

-

Causality: This allows for the unambiguous assignment of spectral features to specific functional group vibrations, such as the characteristic C=O stretch of the carbonate group, the C-H stretches of the ethyl and menthyl groups, or the skeletal deformations of the cyclohexane ring[7].

-

Data Presentation: Vibrational Mode Assignment Table

| Calculated Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

| Value | (For comparison) | Value | Value | ν(C-H), ethyl CH₃ asymmetric stretch |

| Value | (For comparison) | Value | Value | ν(C=O), carbonate stretch |

| Value | (For comparison) | Value | Value | δ(CH₂), ethyl scissoring |

| Value | (For comparison) | Value | Value | ν(C-O-C), asymmetric stretch |

| ... | ... | ... | ... | ... |

Visualization: From Structure to Spectrum

Sources

- 1. ukm.my [ukm.my]

- 2. A theoretical density functional theory calculation-based analysis of conformers of p-xylene | European Journal of Chemistry [eurjchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl menthyl carbonate | C13H24O3 | CID 3084601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Ethyl l-Menthyl Carbonate mechanism of action

An In-depth Technical Guide to the Mechanism of Action of Ethyl l-Menthyl Carbonate

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of the Senior Application Scientist

Abstract

Ethyl l-Menthyl Carbonate is a synthetic derivative of l-menthol, engineered to elicit a potent and lasting cooling sensation. Its primary mechanism of action is the specific and direct activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a key thermosensor in the peripheral nervous system. This guide elucidates the molecular interactions, downstream signaling cascades, and the validated experimental methodologies used to characterize this mechanism. By understanding the causality behind its function, from ion channel gating to sensory perception, researchers can better leverage its properties in pharmaceutical, cosmetic, and therapeutic applications.

Introduction: The Molecular Basis of Cutaneous Cooling

The sensation of cold is not merely a physical event but a complex neurological process initiated at the molecular level. The body perceives thermal changes through a family of proteins known as Transient Receptor Potential (TRP) ion channels.[1] Within this family, TRPM8 has been definitively identified as the principal receptor for detecting innocuous cold temperatures (below ~28°C) and is the molecular target for cooling agents like l-menthol and its derivatives.[2][3]

Ethyl l-Menthyl Carbonate (FEMA No. 3805), a carbonate ester of l-menthol, has been developed as a high-efficacy cooling agent. Unlike its parent compound, it offers advantages such as lower volatility and a more favorable odor profile, making it highly suitable for topical applications. Its action is not a result of actual temperature reduction but rather a pharmacological "trick" on the nervous system, inducing a purely sensory effect. This guide provides a detailed examination of this mechanism.

Chemical and Physical Properties

A foundational understanding of Ethyl l-Menthyl Carbonate's properties is essential for its application in research and development.

| Property | Value | Unit |

| CAS Number | 35106-15-1 | N/A |

| Molecular Formula | C₁₃H₂₄O₃ | N/A |

| Molecular Weight | 228.33 | g/mol |

| IUPAC Name | ethyl [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] carbonate | N/A |

| logP (Octanol/Water) | 3.620 | N/A |

| Water Solubility | -3.47 (log10 mol/l) | N/A |

| Data sourced from PubChem and Cheméo.[4][5] |

The Core Mechanism: Direct Agonism of the TRPM8 Ion Channel

The cooling sensation produced by Ethyl l-Menthyl Carbonate is mediated by its direct interaction with the TRPM8 channel located on the plasma membrane of primary afferent sensory neurons.[2][6]

TRPM8: The Cold and Menthol Receptor

TRPM8 is a non-selective cation channel, meaning that when activated, it allows the passage of positively charged ions—primarily Calcium (Ca²⁺) and Sodium (Na⁺)—across the neuronal membrane.[1] These channels are polymodal, responding to both thermal stimuli (cold) and chemical agonists.[7] L-menthol and its derivatives act as potent chemical agonists.[3]

Ligand Binding and Channel Gating

The binding of Ethyl l-Menthyl Carbonate to the TRPM8 receptor is a stereospecific interaction. The l-isomer, corresponding to the natural configuration of menthol, exhibits significantly higher potency than other stereoisomers.[8][9] This interaction is believed to occur within a binding pocket formed by the channel's transmembrane domains.

Upon binding, Ethyl l-Menthyl Carbonate acts as a gating modifier .[3] It stabilizes the channel in its open conformation, effectively shifting the voltage dependence of activation.[3][7] This means the channel is more likely to open at physiological skin temperatures, temperatures at which it would normally remain closed.

Neuronal Depolarization and Signal Transduction

The activation and opening of the TRPM8 channel initiates a rapid influx of Ca²⁺ and Na⁺ into the sensory neuron. This influx of positive charge depolarizes the cell membrane, reducing the negative resting potential. Once this depolarization reaches a critical threshold, it triggers the firing of an action potential. This electrical signal then propagates along the axon of the sensory nerve to the dorsal root ganglion and ultimately to the brain, where it is interpreted as a distinct sensation of cold.[1][10]

Caption: TRPM8 activation pathway by Ethyl l-Menthyl Carbonate.

Validating the Mechanism: Key Experimental Protocols

The elucidation of this mechanism relies on robust, self-validating experimental systems. The causality behind these experimental choices is to isolate the specific interaction between the compound and its target channel.

Protocol: Heterologous Expression and Calcium Imaging

This is a primary method for screening and characterizing TRPM8 agonists. The logic is to introduce the target receptor into a "blank slate" cell line that does not naturally express it, thereby ensuring any observed effect is directly due to the compound's interaction with the introduced receptor.

Step-by-Step Methodology:

-

Cell Culture: Maintain a suitable mammalian cell line, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, in standard culture conditions. These cells are chosen for their robust growth and high transfection efficiency.

-

Transfection: Introduce a plasmid vector containing the cDNA for human TRPM8 into the cells using a lipid-based transfection reagent. A control group should be transfected with an empty vector.

-

Fluorescent Dye Loading: 24-48 hours post-transfection, load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM).[11] These dyes are cell-permeant and become fluorescent upon binding to free intracellular calcium.

-

Baseline Measurement: Using a fluorescence plate reader or microscope, measure the baseline fluorescence of the cells in a physiological buffer.

-

Compound Application: Add varying concentrations of Ethyl l-Menthyl Carbonate to the cells.

-

Data Acquisition: Record the change in fluorescence intensity over time. A sharp increase in fluorescence in the TRPM8-expressing cells (but not the control cells) upon compound addition confirms agonist activity.

-

Analysis: Plot the peak fluorescence response against the compound concentration to generate a dose-response curve and calculate the EC₅₀ (half-maximal effective concentration).

Caption: Experimental workflow for Calcium Imaging assay.

Protocol: Patch-Clamp Electrophysiology

For a more detailed, quantitative understanding of ion channel function, patch-clamp electrophysiology is the gold standard. This technique directly measures the flow of ions through a single or population of channels, providing unparalleled insight into gating kinetics.

Step-by-Step Methodology:

-

Cell Preparation: Use TRPM8-transfected cells as described above.

-

Pipette Formation: A glass micropipette with a tip diameter of ~1 µm is filled with a conductive salt solution and pressed against the membrane of a single cell.

-

Seal Formation: Gentle suction is applied to form a high-resistance "giga-seal" between the pipette and the cell membrane, electrically isolating the patch of membrane under the pipette.

-

Whole-Cell Configuration: The membrane patch is then ruptured, allowing direct electrical access to the cell's interior. The voltage across the cell membrane is "clamped" to a set value by the recording amplifier.

-

Compound Perfusion: A solution containing Ethyl l-Menthyl Carbonate is washed over the cell.

-

Current Measurement: The amplifier measures the electrical current required to maintain the clamped voltage. Activation of TRPM8 channels by the compound leads to an inward flow of cations, which is recorded as an inward current. This provides a direct, real-time measurement of channel activity.[7]

Physiological Consequences and Therapeutic Implications

The activation of TRPM8 by Ethyl l-Menthyl Carbonate has several important downstream physiological effects.

-

Sensory Effects: The primary and most well-known effect is a clean, long-lasting cooling sensation. This is utilized extensively in oral care, cosmetics, and topical products to improve thermal comfort.[6][12]

-

Analgesia: TRPM8 activation has been shown to produce analgesia, particularly in models of neuropathic and inflammatory pain.[13][14] By activating TRPM8 on nociceptors, cooling agents can effectively "gate" or override pain signals. This makes TRPM8 an attractive target for the development of novel, non-opioid topical analgesics.

-

Vasomotor Responses: The perception of cold, even when pharmacologically induced, can trigger physiological cold responses, such as localized vasoconstriction.[10][15] This must be considered in formulations intended for large surface areas or specific therapeutic applications.

-

Receptor Selectivity: A critical aspect of cooling agent development is selectivity. While menthol can activate other TRP channels like TRPA1 (associated with irritation) at high concentrations, derivatives are often engineered for higher selectivity towards TRPM8, providing a cleaner cooling sensation with fewer off-target effects.[13][14]

Conclusion

The mechanism of action of Ethyl l-Menthyl Carbonate is a well-defined process centered on the direct agonism of the TRPM8 ion channel. Its ability to chemically activate this thermal sensor provides a powerful tool for inducing a cooling sensation without a physical change in temperature. The validation of this mechanism through rigorous in vitro protocols like calcium imaging and patch-clamp electrophysiology provides a solid foundation for its application. For drug development professionals and researchers, understanding this precise molecular interaction is key to harnessing its potential in creating next-generation analgesics, sensory agents, and other advanced therapeutics.

References

-

Watson, R. R., & Preedy, V. R. (Eds.). (2016). Modulation of Thermoreceptor TRPM8 by Cooling Compounds. In Bioactive Compounds in Health and Disease (Vol. 2). Academic Press. [Link]

-

Fischer, M. J., & Kym, P. R. (2011). Menthol derivative WS-12 selectively activates transient receptor potential melastatin-8 (TRPM8) ion channels. ResearchGate. [Link]

-

Liu, B., & Fan, L. (2019). The distinctive role of menthol in pain and analgesia: Mechanisms, practices, and advances. Journal of Pain Research, 12, 2151–2165. [Link]

-

Klein, A. H., & Carstens, M. I. (2013). Novel Menthol-Derived Cooling Compounds Activate Primary and Second-Order Trigeminal Sensory Neurons and Modulate Lingual Thermosensitivity. Chemical Senses, 38(7), 567–581. [Link]

- Google Patents. (2007).

-

Dhaka, A., & Story, G. M. (2007). TRPM8: The Cold and Menthol Receptor. In TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. CRC Press/Taylor & Francis. [Link]

-

Ravetti, S., & et al. (2022). Menthol carbonates as potent antiparasitic agents: synthesis and in vitro studies along with computer-aided approaches. BMC Complementary Medicine and Therapies, 22(1), 163. [Link]

-

Xu, L., & Zheng, J. (2022). Differential Activation of TRPM8 by the Stereoisomers of Menthol. Frontiers in Physiology, 13, 892010. [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethyl L-menthyl carbonate (CAS 35106-15-1). [Link]

-

Wikipedia. (n.d.). Ibogaine. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl menthyl carbonate. PubChem Compound Database. [Link]

-

Ravetti, S., & et al. (2022). Menthol carbonates as potent antiparasitic agents: synthesis and in vitro studies along with computer-aided approaches. PubMed. [Link]

-

Fujii, N., & Honda, Y. (2018). L-Menthol Attenuates the Magnitude of Cold-Induced Vasodilation on the Extremities of Young Females. Journal of Physiological Anthropology, 37(1), 11. [Link]

-

Liu, C., & et al. (2024). Selectively controlled synthesis of diethyl carbonate and methyl ethyl carbonate via transesterification of dimethyl carbonate over a KATriz/Al2O3 catalyst. RSC Publishing. [Link]

-

Zhang, Y., & et al. (2023). Decoding the Molecular Mechanisms of Menthol Isomer Perception Based on Computational Simulations. PubMed. [Link]

-

Thermo Fisher Scientific. (n.d.). Analysis of Ethylene Carbonate and Ethyl Methyl Carbonate by GC/FID on a TraceGOLD TG-35MS Column. cromlab-instruments.es. [Link]

-

Pergolizzi, J. V. Jr., & Taylor, R. Jr. (2018). Menthol--pharmacology of an important naturally medicinal "cool". Journal of Clinical Pharmacy and Therapeutics, 43(3), 321-327. [Link]

-

Ravetti, S., & et al. (2023). Preformulation Studies of Novel Menthol Prodrugs with Antiparasitic Activity: Chemical Stability, In Silico, and In Vitro Permeability Assays. MDPI. [Link]

-

Andersson, D. A., & Bevan, S. (2005). TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH. The Journal of Neuroscience, 25(22), 5369–5376. [Link]

-

Zhang, Y., & et al. (2023). Decoding the Molecular Mechanisms of Menthol Isomer Perception Based on Computational Simulations. MDPI. [Link]

-

Riera, F., & et al. (2015). Relieving thermal discomfort: Effects of sprayed L-menthol on perception, performance, and time trial cycling in the heat. Scandinavian Journal of Medicine & Science in Sports, 25 Suppl 1, 141–149. [Link]

-

Wikipedia. (n.d.). Menthol. [Link]

-

Api, A. M., & et al. (2024). Update to RIFM fragrance ingredient safety assessment, l-menthyl D-lactate, CAS Registry Number 59259-38-0. ResearchGate. [Link]

Sources

- 1. Menthol--pharmacology of an important naturally medicinal "cool" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TRPM8: The Cold and Menthol Receptor - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Ethyl L-menthyl carbonate (CAS 35106-15-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Ethyl menthyl carbonate | C13H24O3 | CID 3084601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Novel Menthol-Derived Cooling Compounds Activate Primary and Second-Order Trigeminal Sensory Neurons and Modulate Lingual Thermosensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Differential Activation of TRPM8 by the Stereoisomers of Menthol [frontiersin.org]

- 8. Decoding the Molecular Mechanisms of Menthol Isomer Perception Based on Computational Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Menthol - Wikipedia [en.wikipedia.org]

- 11. TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Relieving thermal discomfort: Effects of sprayed L-menthol on perception, performance, and time trial cycling in the heat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The distinctive role of menthol in pain and analgesia: Mechanisms, practices, and advances - PMC [pmc.ncbi.nlm.nih.gov]

- 15. L-Menthol attenuates the magnitude of cold-induced vasodilation on the extremities of young females - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Ethyl l-Menthyl Carbonate synthesis protocol

Application Note: High-Purity Synthesis of Ethyl l-Menthyl Carbonate

Executive Summary & Application Context

Ethyl l-Menthyl Carbonate (CAS: 35106-15-1) is a mixed carbonate ester derived from l-Menthol and ethanol.[1] It serves as a critical intermediate in organic synthesis (as a chiral auxiliary) and is valued in the flavor and fragrance industry for its ability to provide a sustained cooling effect without the volatility or strong odor of free menthol.[1]

This protocol details the Chloroformate Route , selected for its high conversion rates (>90%) and suitability for laboratory-scale synthesis where purity is paramount.[1] Unlike transesterification methods, which are equilibrium-limited and often require forcing conditions, this pathway utilizes the high reactivity of ethyl chloroformate to drive the reaction to completion under mild conditions, preserving the stereochemistry of the l-menthol moiety.

Chemical Strategy & Mechanism

The synthesis proceeds via a nucleophilic acyl substitution (Schotten-Baumann type reaction). l-Menthol, a secondary alcohol with significant steric bulk, acts as the nucleophile attacking the carbonyl carbon of ethyl chloroformate.

-

The Challenge: The isopropyl group on the cyclohexane ring of menthol creates steric hindrance, potentially slowing the reaction compared to primary alcohols.

-

The Solution: Pyridine is employed as both a solvent/co-solvent and a base. It acts as an acid scavenger (neutralizing the HCl byproduct) and an acyl transfer catalyst, forming a reactive N-acylpyridinium intermediate that is more susceptible to nucleophilic attack by menthol.[1]

Reaction Scheme:

Safety & Pre-Validation

Critical Safety Warnings:

-

Ethyl Chloroformate: Highly toxic, lachrymator, and corrosive.[2] Reacts violently with water to release HCl gas.[1] All operations must be performed in a functioning fume hood.

-

Pyridine: Toxic and flammable with a noxious odor.[1]

-

Exotherm Control: The reaction is exothermic. Failure to control temperature (<10°C) during addition can lead to decomposition and side-product formation (e.g., diethyl carbonate).[1][2]

Reagent Specifications:

| Reagent | MW ( g/mol ) | Equiv.[1][3] | Role | Grade |

| l-Menthol | 156.27 | 1.0 | Substrate | >99% (Optical Purity Critical) |

| Ethyl Chloroformate | 108.52 | 1.2 | Electrophile | Anhydrous, >98% |

| Pyridine | 79.10 | 1.5 | Base/Catalyst | Anhydrous |

| Dichloromethane (DCM) | 84.93 | Solvent | Solvent | Anhydrous |

Detailed Experimental Protocol

Phase 1: Reaction Setup

-

Glassware: Oven-dry a 500 mL 3-neck round-bottom flask (RBF), a pressure-equalizing addition funnel, and a reflux condenser (fitted with a CaCl₂ drying tube or N₂ line).

-

Solubilization: Charge the RBF with l-Menthol (15.6 g, 100 mmol) .

-

Solvent/Base: Add DCM (150 mL) and Pyridine (12.1 mL, 150 mmol) . Stir until menthol is completely dissolved.

-

Thermal Control: Place the RBF in an ice-water bath and cool the internal temperature to 0–4°C .

Phase 2: Electrophile Addition

-

Preparation: Charge the addition funnel with Ethyl Chloroformate (11.5 mL, 120 mmol) diluted in 20 mL of DCM.

-

Addition: Dropwise add the chloroformate solution to the stirring menthol mixture over 45–60 minutes .

-

Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours .

Phase 3: Workup & Isolation

-

Quench: Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water to hydrolyze excess chloroformate.

-

Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.[1]

-

Acid Wash: Wash the organic layer with 1N HCl (2 x 100 mL) .[1]

-

Why? This removes the pyridine and any unreacted amine as water-soluble salts.[1]

-

-

Neutralization: Wash with Saturated NaHCO₃ (1 x 100 mL) followed by Brine (1 x 100 mL) .

-

Drying: Dry the organic phase over anhydrous MgSO₄ for 20 minutes. Filter off the solids.[1][5]

-

Concentration: Remove the solvent (DCM) using a rotary evaporator at 30°C/300 mbar.

Phase 4: Purification

-

Distillation: The crude oil requires high-vacuum distillation to remove unreacted menthol (which sublimes/distills easily).[1]

Process Visualization (Workflow)

Caption: Step-by-step workflow for the synthesis of Ethyl l-Menthyl Carbonate via the Chloroformate route.

Quality Control & Characterization

| Parameter | Expected Result | Notes |

| Appearance | Colorless to pale yellow liquid | Darkening indicates oxidation or pyridine residues.[1] |

| Refractive Index | ~1.445 (20°C) | Consistent with menthyl esters.[1] |

| IR Spectroscopy | C=O stretch: ~1740 cm⁻¹ | Distinct carbonate carbonyl peak.[1] |

| 1H NMR (CDCl₃) | δ 4.5 (td, 1H): Methine proton of menthol ring (shifted downfield due to carbonate).δ 4.2 (q, 2H): Ethyl -CH₂- group.δ 1.3 (t, 3H): Ethyl -CH₃ group.[1][2] | Absence of broad -OH peak (~2.0-5.0 ppm) confirms consumption of Menthol.[1] |

Troubleshooting Guide

-

Low Yield: Usually due to moisture in reagents (hydrolysis of chloroformate).[1] Ensure Pyridine and DCM are anhydrous.[1]

-

Pyridine Smell in Product: Insufficient HCl wash.[1] Increase the volume or concentration of the acid wash step (ensure pH of aqueous layer is <2).

-

Solidification: If the product solidifies, it may contain high levels of unreacted menthol (MP 41-44°C).[1] Recrystallization from cold methanol is possible if the product is solid, but distillation is preferred for the liquid carbonate.[2]

References

-

National Institute of Standards and Technology (NIST). Ethyl L-menthyl carbonate Properties and CAS Data.[1] NIST Chemistry WebBook.[1] [Link][1]

-

German Patent DE19802198A1. Production of carbonate esters from alcohol and chloroformate.[1] (Describes the general methodology of reacting alcohols with chloroformates in pyridine/chloroform at 0-5°C).

-

Organic Chemistry Portal. Synthesis of Carbonates: General Methods. (Provides mechanistic grounding for chloroformate-mediated carbonate synthesis).[1] [Link][1]

-

PrepChem. Preparation of Ethyl Chloroformate and Derivatives. (Source for handling and reactivity of ethyl chloroformate).[1][6] [Link]

Sources

- 1. Ethyl L-menthyl carbonate [webbook.nist.gov]

- 2. CN1900047A - Process for preparing methyl ethyl carbonate by ester exchanging reaction - Google Patents [patents.google.com]

- 3. Ethyl methyl carbonate synthesis - chemicalbook [chemicalbook.com]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. mlrip.ac.in [mlrip.ac.in]

- 6. prepchem.com [prepchem.com]

Application Note: Lab-Scale Synthesis of Ethyl l-Menthyl Carbonate

Abstract & Strategic Overview

Ethyl l-Menthyl Carbonate is a mixed carbonate ester utilized in the fragrance and flavor industry as a cooling agent with lower volatility and higher stability than l-Menthol itself. It also serves as a crucial intermediate in the synthesis of carbamate prodrugs.

This guide details the Chloroformate Acylation Route , selected for its high conversion rates and reliability at the laboratory scale (10g – 100g). While transesterification (reacting menthol with diethyl carbonate) is "greener," it is often equilibrium-limited and kinetically sluggish due to the steric hindrance of the secondary menthyl alcohol. The chloroformate route, driven by the formation of a stable salt byproduct, overcomes this steric barrier effectively.

Key Chemical Challenges

-

Steric Hindrance: The isopropyl group at the C2 position of the cyclohexane ring creates significant steric bulk, reducing the nucleophilicity of the hydroxyl group.

-

Elimination Risk: In the presence of strong acids or unbuffered conditions, l-Menthol is prone to dehydration, forming menthene isomers.

-

Purification: Unreacted menthol is difficult to remove due to its sublimation properties; therefore, driving the reaction to completion is critical.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the nucleophilic attack of the l-Menthol oxygen on the carbonyl carbon of ethyl chloroformate.

Reaction Scheme:

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic flow of the acyl substitution. The base is critical to neutralize HCl, preventing acid-catalyzed dehydration of menthol.

Experimental Protocol (Chloroformate Route)

Reagents & Materials

| Reagent | Equiv.[1][2] | MW ( g/mol ) | Role | Hazard Note |

| l-Menthol | 1.0 | 156.27 | Substrate | Irritant |

| Ethyl Chloroformate | 1.2 | 108.52 | Electrophile | Toxic, Lachrymator , Corrosive |

| Pyridine | 1.5 | 79.10 | Base/Catalyst | Flammable, Toxic, Stench |

| Dichloromethane (DCM) | Solvent | 84.93 | Medium | Volatile, Carcinogen susp. |

| DMAP | 0.05 | 122.17 | Catalyst | Acyl transfer catalyst (Optional) |

Step-by-Step Procedure

Scale: 50 mmol (7.8 g of l-Menthol)

-

Setup: Flame-dry a 250 mL reaction flask equipped with a magnetic stir bar and an addition funnel. Flush with nitrogen.

-

Solubilization: Add l-Menthol (7.8 g, 50 mmol) , Pyridine (6.0 mL, 75 mmol) , and DMAP (305 mg, 2.5 mmol) to the flask. Dissolve in anhydrous DCM (50 mL) .

-

Note: DMAP acts as a hyper-nucleophilic catalyst, significantly accelerating the reaction with the hindered menthol.

-

-

Cooling: Submerge the flask in an ice/water bath (0°C). Allow to equilibrate for 10 minutes.

-

Addition: Charge the addition funnel with Ethyl Chloroformate (5.7 mL, 60 mmol) diluted in 10 mL DCM. Add dropwise over 20 minutes.

-

Critical Control Point: Maintain internal temperature < 5°C. Rapid addition causes exotherms that may degrade the chloroformate.

-

-

Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 4–6 hours.

-

Monitoring: Check progress via TLC (10% EtOAc in Hexanes). Stain with Vanillin or Anisaldehyde (Menthol does not absorb UV strongly).

-

-

Quench: Cool the mixture back to 0°C. Slowly add 1M HCl (30 mL) to quench excess base and solubilize pyridinium salts.

Workup & Purification Workflow

Figure 2: Downstream processing flow to ensure removal of toxic pyridine and isolation of pure carbonate.

Characterization & Specifications

Upon isolation, the product should be a colorless liquid with a mild, minty-herbaceous odor.

Expected Analytical Data

-

Refractive Index (

): ~1.445 – 1.450 -

Boiling Point: ~105–110°C at 5 mmHg (Predicted: ~225°C at atm).

-

Density: ~0.94 g/mL

1H NMR Interpretation (CDCl3, 400 MHz)

| Shift (ppm) | Multiplicity | Integration | Assignment |

| 4.55 | td | 1H | H-1 (Menthyl methine, adjacent to carbonate) |

| 4.18 | q | 2H | -O-CH2-CH3 (Ethyl methylene) |

| 2.05 | m | 1H | H-6 eq (Cyclohexane ring) |

| 1.30 | t | 3H | -O-CH2-CH3 (Ethyl methyl) |

| 0.92 | d | 3H | -CH3 (Isopropyl methyl) |

| 0.89 | d | 3H | -CH3 (Isopropyl methyl) |

| 0.78 | d | 3H | -CH3 (Ring methyl) |

Note: The diagnostic signal is the downfield shift of the menthyl H-1 proton from ~3.4 ppm (in free menthol) to ~4.55 ppm, confirming acylation.

Safety & Handling (E-E-A-T)

-

Ethyl Chloroformate: Highly toxic by inhalation and corrosive. It releases HCl upon contact with moisture. All transfers must occur in a fume hood.

-

Pressure Hazards: The reaction generates HCl (neutralized by pyridine) and potentially CO2 if workup is too acidic/basic. Ensure glassware is not sealed tight without pressure relief during the quench.

-

Storage: Store the final product in a cool, dry place. Carbonates are generally stable but can hydrolyze in the presence of strong moisture and heat.

References

-

PubChem Compound Summary. (n.d.). Ethyl menthyl carbonate (CID 3084601). National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.

Sources

gas chromatography method for Ethyl l-Menthyl Carbonate

An Application Note for the Analysis of Ethyl l-Menthyl Carbonate by Gas Chromatography

Abstract

Ethyl l-Menthyl Carbonate is a key ingredient in the cosmetic and pharmaceutical industries, prized for its cooling sensation, which is both long-lasting and milder than that of its precursor, l-menthol. Accurate and reliable quantification of this compound in raw materials and finished products is essential for quality control, formulation development, and stability testing. This application note presents a detailed, validated gas chromatography (GC) method coupled with a Flame Ionization Detector (FID) for the determination of Ethyl l-Menthyl Carbonate. The described protocol is designed for researchers, scientists, and drug development professionals, offering a robust, precise, and accurate system for routine analysis. The methodology covers sample preparation, instrument configuration, and a comprehensive validation strategy based on ICH Q2(R1) guidelines.

Scientific Principles of the Method

The quantification of a semi-volatile, thermally stable organic compound like Ethyl l-Menthyl Carbonate is ideally suited for gas chromatography. The fundamental principle of this method is the partitioning of the analyte between a gaseous mobile phase (carrier gas) and a liquid stationary phase coated on the inner walls of a capillary column.

1.1. The Choice of Gas Chromatography (GC)

GC is the preferred technique due to the analyte's volatility and thermal stability. It offers high resolution, speed, and sensitivity, making it superior to methods like HPLC for this class of compounds, which lack a strong chromophore for UV detection.[1]

1.2. Column Selection: Mid-Polarity Stationary Phase

The selection of the GC column is critical for achieving optimal separation. For carbonate esters, a mid-polarity stationary phase, such as a 35% diphenyl / 65% dimethyl polysiloxane (e.g., TG-35MS or equivalent), provides an effective balance of dispersive and polar interactions.[2] This ensures good peak shape and resolution from potential impurities or other formulation components. A standard column dimension of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness offers a good compromise between separation efficiency and analysis time.

1.3. Detection: Flame Ionization Detector (FID)

The Flame Ionization Detector (FID) is the detector of choice for this application. It is highly sensitive to organic compounds containing carbon-hydrogen bonds and exhibits a wide linear dynamic range.[3] This makes it ideal for quantifying the analyte from trace levels to high concentrations without saturation. The FID response is robust and less susceptible to minor variations in operating conditions compared to other detectors, ensuring method reproducibility. For unequivocal identification, especially in complex matrices or during method development, a Mass Spectrometer (MS) can be used in place of or in series with the FID.[4]

1.4. Sample Introduction: Split Injection

A split injection mode is employed to introduce a small, representative fraction of the prepared sample onto the column. This technique prevents column overload, which can lead to peak distortion and poor chromatography, and is particularly useful for analyzing samples where the analyte is present at high concentrations. A split ratio of 70:1 is a suitable starting point.[2]

Materials and Reagents

| Item | Description |

| Instrumentation | Gas Chromatograph with Split/Splitless Injector and Flame Ionization Detector (FID) |

| Data Acquisition and Processing Software (e.g., Agilent OpenLab CDS)[3] | |

| GC Column | Thermo Scientific TraceGOLD TG-35MS, 30 m x 0.25 mm x 0.25 µm, or equivalent[2] |

| Chemicals | Ethyl l-Menthyl Carbonate (Reference Standard, >99% purity) |

| Dichloromethane (DCM), HPLC Grade or equivalent[5] | |

| Helium (Carrier Gas), 99.999% purity | |

| Hydrogen (FID Fuel), 99.999% purity | |

| Compressed Air (FID Oxidizer), Zero Grade | |

| Labware | 100 mL Volumetric Flask, Class A |

| 10 mL Volumetric Flasks, Class A | |

| 2 mL GC Vials with PTFE-lined septa | |

| Calibrated Micropipettes |

Experimental Protocol

This section provides a step-by-step methodology for sample preparation and GC analysis.

3.1. Standard Solution Preparation

-

Stock Standard (1000 µg/mL): Accurately weigh approximately 100 mg of Ethyl l-Menthyl Carbonate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane (DCM).

-

Calibration Standards: Prepare a series of calibration standards by performing serial dilutions of the stock standard with DCM. A suggested concentration range is 10, 25, 50, 100, and 200 µg/mL.[3][5]

3.2. Sample Preparation

The goal of sample preparation is to extract the analyte from the sample matrix and dilute it to a concentration that falls within the linear range of the calibration curve.

-

Raw Material: Accurately weigh ~100 mg of the Ethyl l-Menthyl Carbonate sample into a 100 mL volumetric flask. Dissolve and dilute to volume with DCM. Further dilute as necessary to fit the calibration range.

-

Cosmetic Formulation (e.g., Cream/Lotion):

-

Accurately weigh ~1 g of the product into a 50 mL centrifuge tube.

-

Add 20 mL of DCM.

-

Vortex for 2 minutes to disperse the sample and extract the analyte.

-

Centrifuge at 4000 rpm for 10 minutes to separate the excipients.[5]

-

Carefully transfer the supernatant (DCM layer) into a volumetric flask and dilute as needed to bring the analyte concentration into the calibration range.

-

Filter the final dilution through a 0.45 µm PTFE syringe filter into a GC vial if any particulate matter is visible.

-

3.3. Gas Chromatography System Configuration

| Parameter | Setting | Rationale |

| Injector | Split/Splitless | Standard for capillary GC. |

| Injection Mode | Split | Prevents column overload for high concentration samples. |

| Split Ratio | 70:1[2] | Ensures a sharp injection band without overloading the system. |

| Injector Temp. | 280 °C | Ensures rapid and complete vaporization of the analyte.[4] |

| Injection Volume | 1 µL | Standard volume for capillary GC. |

| Carrier Gas | Helium | Inert gas providing good efficiency. |

| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow for a 0.25 mm ID column, ensuring good separation.[2] |

| Oven Program | ||

| Initial Temp. | 100 °C, hold for 2 min | Allows for solvent focusing and sharp peak initiation. |

| Ramp Rate | 30 °C/min[2] | A rapid ramp suitable for a single, well-resolved analyte. |

| Final Temp. | 200 °C, hold for 4 min | Ensures elution of the analyte and cleaning of the column. |

| Detector | FID | |

| Detector Temp. | 300 °C | Prevents condensation of the analyte in the detector. |

| H₂ Flow | 30 mL/min | Standard fuel flow for FID. |

| Air Flow | 300 mL/min | Standard oxidizer flow for FID. |

| Makeup Gas (He) | 25 mL/min | Ensures efficient transfer of column effluent to the flame. |

3.4. Data Acquisition and Analysis

-

Sequence Setup: Set up a sequence in the chromatography data system. Begin with a solvent blank, followed by the calibration standards in increasing order of concentration, and then the prepared samples.

-

Calibration Curve: Generate a linear calibration curve by plotting the peak area of Ethyl l-Menthyl Carbonate against its concentration for the five calibration standards. The linearity should be assessed by the coefficient of determination (R²).

-

Quantification: The concentration of Ethyl l-Menthyl Carbonate in the prepared samples is automatically calculated by the software based on the peak area and the regression equation from the calibration curve. The final concentration in the original sample is determined by accounting for the initial sample weight and all dilution factors.

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

Caption: End-to-end workflow for GC analysis of Ethyl l-Menthyl Carbonate.

Method Validation Summary

The reliability of this method must be confirmed through validation, following ICH Q2(R1) guidelines. The following parameters should be assessed.

| Parameter | Procedure | Acceptance Criteria |

| Specificity | Inject a blank (DCM), a placebo (formulation without analyte), and a spiked sample. | No interfering peaks at the retention time of Ethyl l-Menthyl Carbonate. |

| Linearity | Analyze calibration standards at five concentration levels (e.g., 10-200 µg/mL). | Coefficient of determination (R²) ≥ 0.999.[6] |

| Accuracy | Perform recovery studies by spiking a placebo matrix at three levels (e.g., 80%, 100%, 120% of the target concentration). Analyze in triplicate. | Mean recovery between 98.0% and 102.0%.[1] |

| Precision | Repeatability (Intra-day): Analyze six replicate preparations of a single sample on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%.[7] |

| LOD & LOQ | Determine based on the signal-to-noise ratio (S/N) of low-concentration standards. | LOD: S/N ≥ 3:1; LOQ: S/N ≥ 10:1.[3] |

| Robustness | Intentionally vary method parameters (e.g., oven ramp rate ±10%, injector temp ±5°C) and assess the impact on results. | RSD of results should remain ≤ 2.0%. |

Conclusion

The gas chromatography method detailed in this application note provides a selective, linear, accurate, and precise system for the quantification of Ethyl l-Menthyl Carbonate. The use of a mid-polarity TG-35MS column with FID detection ensures robust performance suitable for routine quality control in both research and industrial settings. The protocol is self-validating and grounded in established chromatographic principles, offering a trustworthy solution for drug development and cosmetic science professionals.

References

-

LECO Corporation. (n.d.). Analysis of Menthol and Peppermint Oil Using GCxGC-TOFMS with a Chiral Column in the First Dimension. Available at: [Link]

-

Zhang, L., et al. (2019). Botanical discrimination and classification of Mentha plants applying two-chiral column tandem GC-MS analysis of eight menthol enantiomers. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Fardin-Kia, A. R. (2020). Development and validation of a gas chromatography–mass spectrometry method for determination of 30 fragrance substances in cosmetic products. SciSpace. Available at: [Link]

-

Si, X., et al. (2021). Separation of Eight Optical Isomers of Menthol by Tandem Capillary Chiral Columns. Food Science. Available at: [Link]

-

Fardin-Kia, A. R., et al. (2020). Development and validation of a gas chromatography–mass spectrometry method for determination of 30 fragrance substances in cosmetic products. ResearchGate. Available at: [Link]

-

LCGC International. (2001). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Available at: [Link]

-

Restek Corporation. (n.d.). Determining Peppermint Oil Authenticity by Chiral Gas Chromatography Mass Spectrometry. Available at: [Link]

-

Divišová, R., et al. (2015). Validation of SPME-GC-FID Method for Determination of Fragrance Allergens in Selected Cosmetic Products. Semantic Scholar. Available at: [Link]

-

Divišová, R., et al. (2015). Validation of SPME-GC-FID Method for Determination of Fragrance Allergens in Selected Cosmetic Products. ResearchGate. Available at: [Link]

-

Agilent Technologies. (2023). Analysis of Carbonate Esters and Additives in Battery Electrolyte Using Agilent 8860 GC. Available at: [Link]

-

Thermo Fisher Scientific. (n.d.). Analysis of Ethylene Carbonate and Ethyl Methyl Carbonate by GC/FID on a TraceGOLD TG-35MS Column. Available at: [Link]

-

Sari, Y. W., et al. (2021). Analytical Method Development for Determining Formaldehyde in Cream Cosmetics Using Hyphenated Gas Chromatography. ACS Omega. Available at: [Link]

-

Thermo Fisher Scientific. (n.d.). Comprehensive analysis of electrolyte solutions for lithium-ion batteries using gas chromatography-mass spectrometry. Available at: [Link]

-

SCION Instruments. (n.d.). Sample preparation GC-MS. Available at: [Link]

-

EXPEC Technology. (n.d.). Accurate Determination of 15 Carbonate Solvents and Additives in Battery Electrolyte. Available at: [Link]

-

Lopez-Echevarria, J., et al. (2016). Method development for separating organic carbonates by ion-moderated partition HPLC. University of Nebraska–Lincoln Digital Commons. Available at: [Link]

-

Al-Adham, I. S. I., et al. (2020). GC Method Validation for the Analysis of Menthol in Suppository Pharmaceutical Dosage Form. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]

-

Liu, D., et al. (2022). Optimization of Determination Method of Cooling Agents in Cigarette Tipping Paper by Gas Chromatography. LCGC International. Available at: [Link]

Sources

- 1. GC Method Validation for the Analysis of Menthol in Suppository Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cromlab-instruments.es [cromlab-instruments.es]

- 3. agilent.com [agilent.com]

- 4. gcms.labrulez.com [gcms.labrulez.com]

- 5. pragolab.cz [pragolab.cz]

- 6. GC-MS/MS | Accurate Determination of 15 Carbonate Solvents and Additives in Battery Electrolyte - EXPEC TECHNOLOGY [en.expec-tech.com]

- 7. researchgate.net [researchgate.net]

Application Note: Comprehensive NMR Spectroscopy Analysis of Ethyl l-Menthyl Carbonate for Structural Elucidation and Stereochemical Confirmation

Audience: Researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and quality control of chiral small molecules.

Abstract: This technical guide provides a detailed framework for the comprehensive Nuclear Magnetic Resonance (NMR) spectroscopy analysis of ethyl l-menthyl carbonate. We delve into the causality behind experimental choices, from sample preparation to the selection of advanced 2D NMR experiments. The protocols outlined herein are designed to be self-validating, ensuring researchers can achieve unambiguous structural and stereochemical assignment of this chiral molecule. By integrating one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, this note serves as a practical guide for the complete characterization of complex diastereomeric systems.

Introduction: The Analytical Challenge of Chiral Carbonates

Ethyl l-menthyl carbonate is a chiral molecule synthesized from naturally occurring l-menthol. Its structure incorporates the stereochemically rich menthyl backbone, which is widely used in pharmaceuticals, flavorings, and asymmetric synthesis. The precise characterization of such molecules is paramount, as subtle changes in stereochemistry can profoundly impact their biological activity and physical properties.